1-(2-Chlorophenyl)piperazine hydrochloride
Overview
Description
1-(2-Chlorophenyl)piperazine hydrochloride is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals. It is a derivative of piperazine with a chlorophenyl substituent, which has been investigated for its biological properties and as an intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride and related compounds has been explored in several studies. One method involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution to produce 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, which have been tested for activity against schistosomiasis . Another approach includes stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol . Additionally, the synthesis from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis has been described, yielding 1-(2,3-dichlorophenyl)piperazine with a total yield of 48.2% .
Molecular Structure Analysis
The molecular and electronic structure of 1-(2-Chlorophenyl)piperazine has been investigated using various spectroscopic techniques and theoretical calculations. Single crystal analysis showed that a related compound crystallizes in the monoclinic crystal system with P 21/c point group . Density functional theory (DFT) calculations have been used to assign vibrational frequencies and to analyze the electronic properties of the molecule, including the mapping of electron density isosurface with molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Chlorophenyl)piperazine has been studied through molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis. The HOMO-LUMO energy gap has been calculated, which provides insights into the chemical hardness, potential, nucleophilicity, and electrophilicity index of the synthesized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chlorophenyl)piperazine and its derivatives have been characterized using various spectroscopic methods. FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements have been performed to understand the vibrational and electronic properties of these compounds. The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis . The compounds have been shown to exhibit π→π* transitions in the UV Visible range, indicating their potential for electronic applications .
Biological Properties and Case Studies
Several studies have explored the biological properties of 1-(2-Chlorophenyl)piperazine derivatives. For instance, some synthesized compounds have been assayed for their antibacterial and antifungal activity against various microorganisms, with some showing moderate activity . Molecular docking studies have been carried out against Prostate specific membrane protein, revealing that the target compound can be active against this protein with a binding free energy of -6.3 kcal/mol . The cytotoxic potential of these compounds has also been screened against various cancer cell lines, with effectiveness observed against prostate cancer .
Scientific Research Applications
Neuropharmacological Studies
1-(2-Chlorophenyl)piperazine hydrochloride (CPP) has been extensively studied for its neuropharmacological effects. Fuller et al. (1981) discovered that CPP acts as a potent inhibitor of [3H]-serotonin binding to rat brain membrane receptors, suggesting its role as a serotonin receptor agonist. Additionally, CPP influenced the concentration of 5-hydroxyindoleacetic acid and corticosterone in rats, further affirming its impact on serotonin pathways (Fuller, Snoddy, Mason, & Owen, 1981).
Synthesis and Chemical Properties
The synthesis of derivatives of 1-(2-Chlorophenyl)piperazine has been explored, providing insights into the chemical properties and potential applications of these compounds in various fields. Mai (2005) described the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, highlighting the compound's relevance in chemical research (Mai, 2005).
Metabolic Studies
Research has also focused on the metabolism of CPP and its derivatives. Staack and Maurer (2003) conducted studies on the metabolism and toxicological detection of 1-(3-chlorophenyl)piperazine in rat urine, revealing the compound's extensive metabolic process and potential for use in toxicological analyses (Staack & Maurer, 2003).
Serotonergic Activity
Kennett and Curzon (1991) investigated the role of 5-HT1C receptors in mediating the effects of CPP, particularly its hypophagic response in rats. Their findings suggest a significant interaction between CPP and serotonin receptors, which could have implications for understanding serotonergic activity and disorders (Kennett & Curzon, 1991).
Rodent Behavioral Studies
Rajkumar et al. (2009) explored the effects of CPP on rodent depression-like behavior. They found that CPP induced depressant-like effects in mice, which were influenced by its interaction with serotonergic receptors. This study contributes to our understanding of CPP's neuropsychopharmacological profile and its potential use in modeling depression-like states in rodents (Rajkumar, Pandey, Mahesh, & Radha, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTWDZXWTKMXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76835-05-7, 41202-32-8 | |
Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76835-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41202-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30961498 | |
Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |
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Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperazine hydrochloride | |
CAS RN |
55974-33-9, 41202-32-8, 76835-05-7 | |
Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55974-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(2-Chlorophenyl)piperazinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(o-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974339 | |
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Record name | NSC71660 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71660 | |
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Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(o-chlorophenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Chlorophenyl)piperazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62J2MPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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